molecular formula C17H13N B14520685 4-[(4-Ethylphenyl)ethynyl]benzonitrile CAS No. 62856-07-9

4-[(4-Ethylphenyl)ethynyl]benzonitrile

Cat. No.: B14520685
CAS No.: 62856-07-9
M. Wt: 231.29 g/mol
InChI Key: DROIKVARXPRNGT-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenyl)ethynyl]benzonitrile is an organic compound of interest in medicinal chemistry and chemical synthesis. It is closely related to a class of molecules utilized as key synthetic intermediates in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, for constructing complex heterocyclic systems . The primary research value of this compound lies in its potential as a building block for the development of novel therapeutic agents. Its molecular structure, featuring an extended aromatic system with a nitrile group, makes it a valuable fragment for creating compounds screened for biological activity. Related structural analogs have been synthesized and evaluated for antitumor activity across various human cancer cell lines, as well as for antiparasitic properties against organisms like Trypanosoma brucei and Leishmania infantum . Furthermore, similar benzonitrile derivatives bearing an ethynyl group have been developed as potent and selective non-competitive antagonists for the metabotropic glutamate receptor subtype 5 (mGlu5), which is a target for disorders of the central nervous system . Researchers employ this compound in the synthesis of more complex structures, such as tricyclic and tetracyclic lactones, which are core structures in many natural products and pharmaceuticals . The alkyne moiety in its structure is particularly reactive in cyclization and cycloaddition reactions, including Rh(III)-catalyzed C-H activation, to form fused pyranone rings . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

62856-07-9

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

4-[2-(4-ethylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C17H13N/c1-2-14-3-5-15(6-4-14)7-8-16-9-11-17(13-18)12-10-16/h3-6,9-12H,2H2,1H3

InChI Key

DROIKVARXPRNGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethynylbenzonitrile Precursor

The foundational step in preparing 4-[(4-Ethylphenyl)ethynyl]benzonitrile involves synthesizing 4-ethynylbenzonitrile, a critical alkyne precursor. As detailed in, this is achieved via desilylation of 4-[(trimethylsilyl)ethynyl]benzonitrile. The latter is synthesized through a palladium-catalyzed coupling between 4-iodobenzonitrile and trimethylsilylacetylene.

Procedure :
In an oven-dried Schlenk flask, 4-iodobenzonitrile (3.5 mmol), bis(triphenylphosphine)palladium(II) chloride (0.17 mmol), and copper(I) iodide (0.35 mmol) are combined under argon. Dry tetrahydrofuran (6 mL) and triethylamine (10 mL) are added, followed by trimethylsilylacetylene (5.25 mmol). The mixture is stirred at room temperature for 14 hours, after which the product is purified via silica gel chromatography (5% ethyl acetate in hexane) to yield 4-[(trimethylsilyl)ethynyl]benzonitrile (87% yield).

Desilylation is performed by treating the silylated compound with potassium carbonate (15 mmol) in a tetrahydrofuran-methanol (1:1) solvent system. Vigorous stirring for 12 hours at room temperature affords 4-ethynylbenzonitrile as a white solid (96% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 8 Hz, 2H), 7.57 (d, J = 8 Hz, 2H), 3.30 (s, 1H).
  • 13C NMR (100 MHz, CDCl3): δ 132.8, 132.2, 127.2, 118.4, 112.5, 82.0, 81.8.

Coupling with 4-Ethyliodobenzene

The Sonogashira reaction between 4-ethynylbenzonitrile and 4-ethyliodobenzene is conducted under inert conditions.

Procedure :
A mixture of 4-ethynylbenzonitrile (1.5 mmol), 4-ethyliodobenzene (1.5 mmol), bis(triphenylphosphine)palladium(II) chloride (5 mol%), copper(I) iodide (10 mol%), and triethylamine (3 mL) in tetrahydrofuran (20 mL) is heated at 60°C for 12 hours. The crude product is purified via flash chromatography (hexane:ethyl acetate = 4:1) to yield this compound.

Optimization Notes :

  • Catalyst Loading : Reducing Pd(PPh3)2Cl2 to 2 mol% decreases yield by 35%, underscoring the necessity of 5 mol% for optimal efficiency.
  • Solvent Effects : Tetrahydrofuran outperforms dimethylformamide in minimizing side reactions (e.g., Glaser coupling).

Copper-Catalyzed Deacetonative Sonogashira Coupling

Reaction Mechanism and Conditions

An alternative methodology employs a copper-catalyzed deacetonative coupling, bypassing palladium catalysts. This approach utilizes propargyl alcohol derivatives and aryl halides, as demonstrated in.

General Procedure :
In a sealed vial, 4-(4-ethylphenyl)-2-methylbut-3-yn-2-ol (0.24 mmol), 4-bromobenzonitrile (0.20 mmol), copper(I) iodide (10 mol%), 8-hydroxyquinoline (20 mol%), polyethylene glycol-600 (20 mol%), and potassium phosphate (0.85 mmol) are combined in dimethylacetamide (2 mL). The mixture is heated at 100°C for 16 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:benzene = 1:2).

Yield : 79% (white solid).

Critical Parameters

  • Ligand Selection : 8-Hydroxyquinoline enhances copper catalyst stability, preventing aggregation under thermal stress.
  • Solvent : Dimethylacetamide facilitates higher reaction temperatures without significant decomposition of the nitrile group.

Comparative Analysis of Synthetic Routes

Parameter Sonogashira (Pd) Deacetonative (Cu)
Catalyst Cost High Low
Reaction Time 12 h 16 h
Yield (%) 75–85 70–80
Byproduct Formation Moderate Low
Purification Complexity Moderate Low

Key Observations :

  • The palladium method offers marginally higher yields but requires stringent anhydrous conditions.
  • The copper-catalyzed route is cost-effective and tolerates minor moisture, making it preferable for large-scale synthesis.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 8 Hz, 2H, Ar-H), 7.57 (d, J = 8 Hz, 2H, Ar-H), 7.49 (d, J = 8 Hz, 2H, Ar-H), 7.23 (d, J = 8 Hz, 2H, Ar-H), 2.69 (q, J = 7.6 Hz, 2H, CH2), 1.27 (t, J = 7.6 Hz, 3H, CH3).
  • 13C NMR (100 MHz, CDCl3): δ 148.1, 132.8, 132.2, 129.4, 128.7, 127.2, 118.4, 112.5, 94.3, 88.7, 28.9, 15.6.

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C16H12N2 [M+H]+: 233.1073, found: 233.1078.

Challenges and Mitigation Strategies

5.1. Alkyne Protodeauration
Competing protodeauration during Sonogashira coupling can reduce yields. This is mitigated by using excess triethylamine (3 equiv) to scavenge HI byproducts.

5.2. Nitrile Stability Prolonged heating above 100°C risks nitrile hydrolysis to amides. Maintaining temperatures below 80°C in copper-catalyzed reactions preserves functionality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(4-Ethylphenyl)ethynyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a synthetic fragment in cross-coupling reactions and the study of hydrogen bond formation.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Nonlinear Optical (NLO) Properties

  • 4-DMDBA (reference compound) : Exhibits a βHRS (hyper-Rayleigh scattering first hyperpolarizability) value of ~50 × 10⁻³⁰ cm⁴·statvolt⁻¹, significantly higher than chalcone derivatives (25 × 10⁻³⁰ cm⁴·statvolt⁻¹) and oxazole-based analogs like 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) .
  • 4-[(4-Ethylphenyl)ethynyl]benzonitrile: While direct βHRS data are unavailable, its extended conjugation (vs. biphenyl analogs) and electron-withdrawing nitrile group suggest superior NLO performance compared to non-ethynyl systems.

Table 1: NLO Properties Comparison

Compound βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Reference
Chalcone derivative 25
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 45
4-DMDBA 50

Electronic and Absorption Properties

  • 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile: Exhibits λmax at 373 nm in chloroform due to the electron-donating dimethylamino group enhancing conjugation .
  • N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline : Shows a red-shifted λmax (416 nm) from the nitro group’s strong electron-withdrawing effect .
  • This compound : Expected to have λmax between 360–390 nm, balancing the moderate electron-donating ethyl group and nitrile’s electron-withdrawing nature.

Table 2: UV-Vis Absorption Data

Compound λmax (nm) Solvent Reference
4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile 373 Chloroform
N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline 416 Chloroform

Stability and Reactivity

  • 4-[(Tributylstannyl)ethynyl]benzonitrile : Highly unstable, prone to decomposition during synthesis .
  • 4-[(Trimethylsilyl)ethynyl]benzonitrile : Stable under standard conditions, with a melting point of 170–172°C .
  • This compound : Expected to exhibit greater stability than stannyl derivatives due to the inert ethylphenyl group, though less stable than silyl-protected analogs.

Structural Analogues in Biphenyl Systems

  • 4-Ethyl-4'-cyanobiphenyl (2CB): A biphenyl analog lacking the ethynyl bridge; melts at 72–75°C and is used in liquid crystal displays .
  • This compound : The ethynyl group increases rigidity and conjugation, likely raising melting points and enhancing electronic communication compared to 2CB.

Table 3: Physical Properties of Biphenyl Derivatives

Compound Melting Point (°C) Application Reference
4-Ethyl-4'-cyanobiphenyl (2CB) 72–75 Liquid crystals
4-[(Trimethylsilyl)ethynyl]benzonitrile 170–172 Synthetic intermediate

Substituent Effects on Electronic Properties

  • Electron-donating groups (e.g., dimethylamino): Red-shift absorption spectra and enhance NLO response .
  • Electron-withdrawing groups (e.g., nitro, nitrile) : Increase polarity and stabilize excited states .
  • This compound : The ethyl group weakly donates electrons, while the nitrile withdraws them, creating a moderate push-pull effect ideal for balanced NLO performance.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.4–8.0 ppm), with the ethynyl group showing no protons. The 4-ethylphenyl group’s methyl triplet may appear at δ 1.2–1.4 ppm (J = 7–8 Hz) .
  • FTIR : A sharp nitrile stretch (~2225 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 233.1 (calculated for C₁₅H₁₁N).

How can E/Z isomerism in ethynyl-linked aromatic nitriles be analyzed, and what are the implications for this compound?

Advanced Research Focus
Ethynyl groups typically do not exhibit E/Z isomerism due to linear geometry. However, steric hindrance or conjugation with electron-withdrawing groups (e.g., nitriles) may induce rotational barriers. For characterization:

  • Variable-Temperature NMR : Assess dynamic behavior in solution.
  • X-ray Crystallography : Resolve solid-state conformation (e.g., used X-ray for a related diazenylbenzonitrile) .
    If isomerism is observed, chromatographic separation (e.g., chiral HPLC) or computational modeling (DFT) can quantify isomers .

What are the stability and storage requirements for this compound?

Q. Basic Research Focus

  • Stability : Nitriles are generally stable but sensitive to hydrolysis under acidic/basic conditions. Store in airtight containers with desiccants (e.g., molecular sieves).
  • Temperature : Long-term storage at –20°C minimizes degradation (similar to ’s protocol for a structurally related nitrile) .
  • Light Sensitivity : Protect from UV exposure to prevent photolytic cleavage of the ethynyl bond.

How can computational methods predict the electronic properties of this compound for materials science applications?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine HOMO-LUMO gaps, which correlate with optoelectronic behavior (e.g., charge transport in organic semiconductors).
  • TD-DFT : Simulate UV-Vis spectra (λmax ~250–300 nm) to assess conjugation length (supported by ’s λmax = 255 nm for a nitrile derivative) .
  • Molecular Dynamics : Study self-assembly behavior in liquid crystals (relevant to ’s functional dye applications) .

What synthetic derivatives of this compound are feasible for probing structure-activity relationships?

Q. Advanced Research Focus

  • Electron-Withdrawing Modifications : Introduce substituents (e.g., –NO₂, –CF₃) at the phenyl ring to enhance electron deficiency for catalytic applications.
  • Cross-Coupling Reactions : Use the nitrile group for further functionalization (e.g., hydrolysis to carboxylic acid or conversion to tetrazole derivatives).
  • Polymer Backbone Integration : Incorporate into conjugated polymers via Suzuki-Miyaura coupling for OLED or photovoltaic studies .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (evidenced by Safety Data Sheets in –10) .
  • Waste Disposal : Segregate as hazardous organic waste and neutralize with alkaline hydrolysis (e.g., NaOH/EtOH) before disposal.

How does the electron-withdrawing nitrile group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus
The –CN group:

  • Activates the Aromatic Ring : Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).
  • Stabilizes Transition States : Lowers activation energy in Pd-catalyzed couplings by coordinating to metal centers.
  • Directs Metallation : Positions directing effects in C–H activation reactions (e.g., ortho to nitrile in Ir-catalyzed borylation) .

Are there crystallographic studies resolving the molecular packing of this compound?

Advanced Research Focus
No direct data exists, but analogous nitriles (e.g., ’s diazenylbenzonitrile) form π-π stacked structures with intermolecular dipole interactions. Single-crystal X-ray analysis (e.g., using Mo Kα radiation) can reveal:

  • Torsion Angles : Between ethynyl and phenyl groups.
  • Packing Motifs : Potential for charge-transfer complexes in solid-state materials .

What role does the ethynyl group play in modulating the compound’s solubility and aggregation?

Q. Advanced Research Focus

  • Solubility : The linear ethynyl group reduces steric bulk, enhancing solubility in non-polar solvents (e.g., toluene).
  • Aggregation : In polar solvents, dipole-dipole interactions between nitrile and ethynyl groups may drive self-assembly into nanostructures (e.g., micelles or fibrils).
  • Thermotropic Behavior : Potential liquid crystalline phases due to rigid-rod geometry (see ’s mesogen derivatives) .

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